molecular formula C21H27N3O4S B2894577 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 1251698-35-7

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2894577
CAS No.: 1251698-35-7
M. Wt: 417.52
InChI Key: VRLUVKNESWRCSY-UHFFFAOYSA-N
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Description

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a dihydropyridinone moiety, making it a versatile candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azepane ring, sulfonylation, and the construction of the dihydropyridinone core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the dihydropyridinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide
  • 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid

Uniqueness

Compared to similar compounds, 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-7-9-19(17(2)13-16)22-20(25)15-23-14-18(8-10-21(23)26)29(27,28)24-11-5-3-4-6-12-24/h7-10,13-14H,3-6,11-12,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUVKNESWRCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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